![molecular formula C25H26FN5O3S B2447504 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1358683-91-6](/img/structure/B2447504.png)
2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C25H26FN5O3S and its molecular weight is 495.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a member of the pyrazolopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a fused pyrazole and pyrimidine ring system, which is characteristic of many biologically active compounds. The presence of various functional groups, such as the methoxyphenyl and fluorophenyl moieties, contributes to its unique chemical properties.
Molecular Formula
- Molecular Formula : C24H31N5O3S
- Molecular Weight : 469.6 g/mol
Structural Features
Component | Description |
---|---|
Pyrazolo[4,3-d]pyrimidine core | Central structure providing biological activity |
Methoxyphenyl group | Enhances solubility and biological interactions |
Fluorophenyl group | Potentially increases binding affinity to targets |
Antiviral Activity
Recent studies have indicated that pyrazolopyrimidine derivatives exhibit promising antiviral properties. For instance, compounds structurally similar to our target compound have shown efficacy against the Ebola virus (EBOV). In vitro studies demonstrated that certain derivatives had submicromolar activity against EBOV by inhibiting viral entry at the level of NPC1 (Niemann-Pick C1) .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study screening a drug library on multicellular spheroids identified novel anticancer compounds with mechanisms involving apoptosis induction and cell cycle arrest . The specific role of our compound in these pathways remains to be elucidated but suggests a significant therapeutic promise.
The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis .
- Interaction with cellular receptors : The structural features may facilitate binding to specific receptors involved in viral entry or cancer cell proliferation.
Study 1: Antiviral Screening
In a recent study focused on antiviral activity, compounds related to our target were screened for their ability to inhibit EBOV entry. Compounds 25a and 26a displayed exceptional efficacy with EC50 values of 0.64 µM and 0.93 µM, respectively . These results suggest that modifications in the structure can significantly enhance antiviral potency.
Study 2: Anticancer Efficacy
A comprehensive screening identified several pyrazolopyrimidine derivatives that showed promising results in inhibiting cancer cell growth. Notably, the compound's structural analogs demonstrated effective cytotoxicity against various cancer cell lines through mechanisms such as inducing apoptosis .
科学研究应用
Anti-inflammatory Properties
Research indicates that derivatives of pyrazolopyrimidine compounds exhibit significant anti-inflammatory effects. This compound specifically has shown potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammatory processes.
Mechanism of Action :
- Inhibition of COX Enzymes : Studies have demonstrated that this compound can effectively inhibit COX enzyme activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
- Reduction of Prostaglandin Production : The compound reduces the production of prostaglandin E2 (PGE2), a key mediator in inflammation, thereby alleviating inflammatory responses.
Anticancer Potential
Emerging studies suggest that compounds similar to this pyrazolopyrimidine derivative may possess anticancer properties. The mechanisms may involve:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Promoting programmed cell death in malignant cells through various signaling pathways.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its unique structural features:
- Sulfanyl Group : Essential for interaction with biological targets.
- Acetamide Functional Group : Enhances solubility and bioavailability.
- Substituted Aromatic Rings : Increase membrane permeability and binding affinity to targets.
Case Studies and Research Findings
- Inhibition Studies : A recent study evaluated various pyrazolopyrimidine derivatives against COX enzymes using an inhibitor screening assay. The results indicated that certain derivatives suppressed COX enzyme activity effectively, with IC50 values as low as 0.04 μmol.
- Cancer Cell Line Testing : In vitro studies on cancer cell lines have shown that compounds similar to this one can induce significant cytotoxic effects, leading to reduced viability of cancer cells.
属性
IUPAC Name |
2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3S/c1-4-31-23-22(16(2)29-31)28-25(30(24(23)33)14-18-7-11-20(34-3)12-8-18)35-15-21(32)27-13-17-5-9-19(26)10-6-17/h5-12H,4,13-15H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMVQBMEDVCQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。